5,10-dioxatricyclo[7.1.0.04,6]decane
CAS No.: 27035-39-8
Cat. No.: VC3731738
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
![5,10-dioxatricyclo[7.1.0.04,6]decane - 27035-39-8](/images/structure/VC3731738.png)
Specification
CAS No. | 27035-39-8 |
---|---|
Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | 5,10-dioxatricyclo[7.1.0.04,6]decane |
Standard InChI | InChI=1S/C8H12O2/c1-2-6-8(10-6)4-3-7-5(1)9-7/h5-8H,1-4H2 |
Standard InChI Key | USGYMDAUQBQWFU-XUTVFYLZSA-N |
Isomeric SMILES | C1C[C@@H]2[C@@H](O2)CC[C@@H]3[C@@H]1O3 |
SMILES | C1CC2C(O2)CCC3C1O3 |
Canonical SMILES | C1CC2C(O2)CCC3C1O3 |
Introduction
Chemical Structure and Properties
Molecular Information
5,10-Dioxatricyclo[7.1.0.04,6]decane possesses a distinct molecular structure characterized by an eight-membered ring framework with two embedded epoxide groups. These structural features contribute to its unique chemical behavior and applications in various fields of chemistry.
The basic molecular information of the compound is summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
CAS Numbers | 286-75-9, 27035-39-8, 29077-85-8 |
IUPAC Name | 5,10-Dioxatricyclo[7.1.0.04,6]decane |
InChI | InChI=1S/C8H12O2/c1-2-6-8(10-6)4-3-7-5(1)9-7/h5-8H,1-4H2 |
InChI Key | USGYMDAUQBQWFU-UHFFFAOYSA-N |
Canonical SMILES | C1CC2C(O2)CCC3C1O3 |
The compound is identified by multiple registry numbers in chemical databases, reflecting its recognition and cataloging by various chemical authorities . Its molecular weight of 140.18 g/mol places it in the category of relatively small organic molecules, which often facilitates its use in various chemical and biological applications.
Synthesis and Preparation
Reaction Conditions
The synthesis of 5,10-dioxatricyclo[7.1.0.04,6]decane typically proceeds under mild conditions, with epoxidation reactions often conducted at room temperature to maintain control over the reaction and maximize yield. The careful regulation of reaction parameters is essential to ensure the selective formation of the desired diepoxide product while minimizing potential side reactions.
The solvent system employed in the synthesis plays a crucial role in determining reaction efficiency and product purity. Common organic solvents like dichloromethane are often utilized to create a suitable environment for the epoxidation reaction. The selection of an appropriate solvent considers factors such as reagent solubility, reaction rate, and product stability.
After the reaction is complete, purification procedures typically involve standard techniques such as chromatography or recrystallization to isolate the pure 5,10-dioxatricyclo[7.1.0.04,6]decane from any reaction by-products or unreacted starting materials. These purification steps are essential for obtaining the compound in the high purity required for research or industrial applications.
Reactivity and Chemical Behavior
Key Reactions
5,10-Dioxatricyclo[7.1.0.04,6]decane demonstrates a rich chemistry dominated by reactions involving its strained epoxide rings. The compound participates in several important reaction types that showcase its versatility as a chemical reagent and synthetic intermediate.
Oxidation reactions can transform 5,10-dioxatricyclo[7.1.0.04,6]decane into more complex oxygenated products, potentially introducing additional functional groups that enhance its utility in organic synthesis. The specific oxidation pathways and resulting products depend largely on the oxidizing agents employed and the reaction conditions.
Reduction reactions represent another significant aspect of the compound's chemistry, with reducing agents such as lithium aluminum hydride (LiAlH4) capable of opening the epoxide rings to generate diol products. These ring-opening reactions effectively relieve the strain energy of the epoxide groups while introducing new hydroxyl functionalities that can serve as handles for further chemical transformations.
Nucleophilic substitution reactions constitute perhaps the most important category of transformations involving 5,10-dioxatricyclo[7.1.0.04,6]decane. Various nucleophiles, including amines, thiols, and carboxylates, can attack the electrophilic carbon atoms of the epoxide rings, leading to ring opening and the formation of functionalized derivatives. These reactions provide access to a diverse array of structural modifications that expand the compound's applicability in chemical synthesis.
Mechanism of Action
The chemical reactivity of 5,10-dioxatricyclo[7.1.0.04,6]decane is predominantly governed by the inherent strain and electronic properties of its epoxide rings. The strained three-membered rings create electrophilic carbon centers that are susceptible to nucleophilic attack, forming the basis for many of the compound's characteristic reactions.
In a typical reaction mechanism, a nucleophile approaches one of the carbon atoms in an epoxide ring from the side opposite to the oxygen atom, following the principles of SN2-type reactions. This attack results in the breaking of the carbon-oxygen bond, relieving the ring strain and forming a new bond between the carbon and the incoming nucleophile. The oxygen atom retains its bond to the second carbon while gaining a negative charge, which is typically protonated in protic environments.
The regioselectivity of nucleophilic attack on the epoxide rings can be influenced by electronic and steric factors within the molecule. The presence of the eight-membered ring backbone in 5,10-dioxatricyclo[7.1.0.04,6]decane creates a unique spatial arrangement that may affect how nucleophiles approach the epoxide rings, potentially leading to preferential attack at specific positions.
This mechanistic understanding of epoxide ring-opening reactions is essential for predicting the outcomes of reactions involving 5,10-dioxatricyclo[7.1.0.04,6]decane and for designing synthetic strategies that utilize this compound as a building block for more complex molecules.
Applications and Uses
Research Applications
In the realm of chemical research, 5,10-dioxatricyclo[7.1.0.04,6]decane serves as a valuable building block for organic synthesis, particularly in the construction of complex molecules with specific structural features. Its diepoxide functionality provides unique opportunities for introducing oxygen-containing groups at precise positions in synthetic targets.
The compound's well-defined reactivity patterns make it a useful tool for studying fundamental aspects of organic reaction mechanisms, especially those involving epoxide chemistry. Researchers may employ 5,10-dioxatricyclo[7.1.0.04,6]decane as a model substrate to investigate factors affecting regioselectivity and stereoselectivity in epoxide ring-opening reactions.
In biological research, the compound has attracted interest for its potential interactions with biomolecules, including proteins and nucleic acids. Studies exploring these interactions contribute to our understanding of how small molecules can affect biological systems, potentially leading to applications in areas such as chemical biology and drug development.
Industrial Applications
The industrial relevance of 5,10-dioxatricyclo[7.1.0.04,6]decane extends across several sectors, with particular significance in polymer chemistry and materials science. The compound functions effectively as a cross-linking agent in polymer synthesis, contributing to the development of materials with enhanced structural integrity and specific physical properties.
In the production of epoxy resins, 5,10-dioxatricyclo[7.1.0.04,6]decane may serve as a specialized component that imparts distinct characteristics to the final product. These resins find applications in diverse areas, including adhesives, coatings, and composite materials used in construction, automotive, and electronics industries.
The pharmaceutical industry represents another potential arena for the application of 5,10-dioxatricyclo[7.1.0.04,6]decane, where it may function as an intermediate in the synthesis of drug candidates. Its unique structural features and reactivity profile make it a potentially valuable building block for constructing molecules with specific pharmacological properties.
Comparison with Related Compounds
5,10-Dioxatricyclo[7.1.0.04,6]decane belongs to a broader family of diepoxide compounds, each characterized by the presence of two epoxide groups within their molecular structure. Comparing this compound with other diepoxides reveals important similarities and differences that influence their respective chemical and biological properties.
The following table presents a comparison of 5,10-dioxatricyclo[7.1.0.04,6]decane with two related diepoxide compounds:
Compound | Molecular Formula | Key Structural Features | Notable Characteristics |
---|---|---|---|
5,10-Dioxatricyclo[7.1.0.04,6]decane | C8H12O2 | Eight-membered ring with two epoxide groups | Unique steric and electronic properties due to its tricyclic structure |
1,2:3,4-Diepoxybutane | C4H6O2 | Linear four-carbon chain with two epoxide groups | Higher flexibility due to lack of ring constraints |
1,2:7,8-Diepoxyoctane | C8H14O2 | Linear eight-carbon chain with terminal epoxide groups | Greater distance between reactive epoxide groups |
The cyclic structure of 5,10-dioxatricyclo[7.1.0.04,6]decane may enhance certain aspects of its reactivity by positioning the epoxide groups in a specific three-dimensional orientation that facilitates interactions with particular substrates or biological targets. This structural constraint, absent in linear diepoxides, contributes to the compound's distinctive chemical profile and potential applications.
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